molecular formula C11H12OS B14597910 Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]- CAS No. 60603-16-9

Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]-

Cat. No.: B14597910
CAS No.: 60603-16-9
M. Wt: 192.28 g/mol
InChI Key: OAZAQKXFVDWLHW-UHFFFAOYSA-N
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Description

Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]- is an organic compound with a complex structure that includes a benzene ring substituted with a methoxy group and a methylene-propenyl-thio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]- typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method is the electrophilic aromatic substitution, where benzene reacts with a methoxy-propenyl-thio compound in the presence of a catalyst . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction parameters is crucial to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding thioether.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring, such as halogens or nitro groups, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in the presence of iron(III) bromide for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Halogenated or nitro-substituted benzene derivatives.

Scientific Research Applications

Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s thio group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the methoxy and methylene-propenyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzene, (2-methoxy-2-propenyl)-: Similar structure but lacks the thio group.

    Benzene, (2-methyl-1-propenyl)-: Similar structure but with a methyl group instead of a methoxy group.

    Benzene, 1-methyl-2-(2-propenyl)-: Similar structure but with a different substitution pattern.

Uniqueness

Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]- is unique due to the presence of the thio group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

60603-16-9

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

3-methoxybuta-1,3-dien-2-ylsulfanylbenzene

InChI

InChI=1S/C11H12OS/c1-9(12-3)10(2)13-11-7-5-4-6-8-11/h4-8H,1-2H2,3H3

InChI Key

OAZAQKXFVDWLHW-UHFFFAOYSA-N

Canonical SMILES

COC(=C)C(=C)SC1=CC=CC=C1

Origin of Product

United States

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